

Benzophenone: A Superior Photo-Crosslinker for In-Vivo Applications

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Compound of Interest

Compound Name: Biotin-PEG3-benzophenone

Cat. No.: B3282758

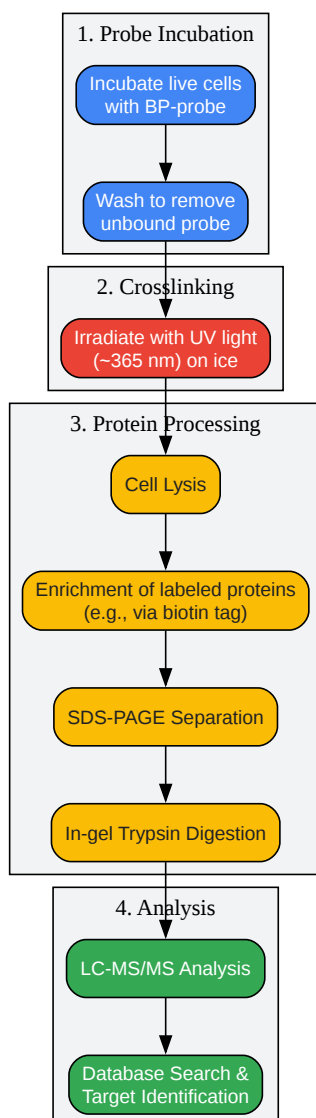
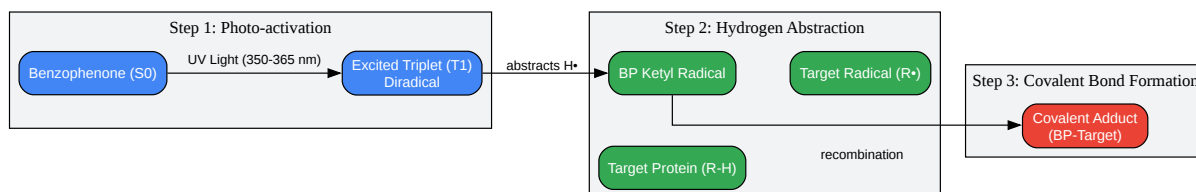
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In the intricate landscape of drug discovery and chemical biology, identifying the precise interactions between molecules and their biological targets within a living system is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose, enabling researchers to convert non-covalent interactions into stable covalent bonds upon photo-activation. Among the arsenal of photo-crosslinkers, benzophenone (BP) stands out for its unique combination of stability, reactivity, and biological compatibility, making it an exceptional choice for in-vivo crosslinking applications.

This guide provides a comprehensive comparison of benzophenone with other common photo-crosslinkers, supported by experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Mechanism of Action: The Triplet Diradical Advantage

Upon exposure to long-wave UV-A light (approximately 350-365 nm), the benzophenone moiety transitions to an excited triplet diradical state.^[1] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, forming a C-C covalent bond between the probe and its interacting partner.^[2] This C-H insertion chemistry is a key advantage, as C-H bonds are ubiquitous in biological molecules, allowing for broad labeling potential.^[2]



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References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
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